molecular formula C9H7Cl2NO3 B2726390 3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane CAS No. 1909336-39-5

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane

Cat. No.: B2726390
CAS No.: 1909336-39-5
M. Wt: 248.06
InChI Key: ZUKKYMPSYKINBM-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane is an organic compound characterized by the presence of a dichlorophenyl group, a methyl group, and a nitrooxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane typically involves the reaction of 2,3-dichlorophenyl derivatives with suitable reagents to introduce the nitrooxirane moiety. One common method involves the reaction of 2,3-dichlorophenylacetic acid with nitromethane under basic conditions to form the corresponding nitro compound, which is then cyclized to form the nitrooxirane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The dichlorophenyl group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenyl isothiocyanate
  • 2,3-Dichlorophenylpiperazine
  • 2,3-Dichlorophenylacetic acid

Uniqueness

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane is unique due to the presence of the nitrooxirane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-2-methyl-2-nitrooxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c1-9(12(13)14)8(15-9)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKKYMPSYKINBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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